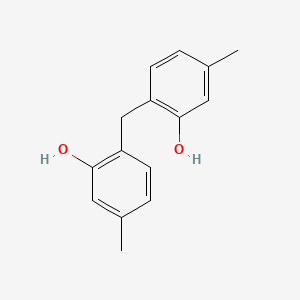![molecular formula C28H29ClO4 B14632420 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate CAS No. 57017-10-4](/img/structure/B14632420.png)
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate is an organic compound with the molecular formula C30H33ClO4 It is a complex ester derived from benzoic acid and is known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-pentylphenol and 4-propylbenzoyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted benzoates
Applications De Recherche Scientifique
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentylphenyl 4-methoxybenzoate: Similar in structure but with a methoxy group instead of a chloro group.
4-Pentylphenyl 4-propylbenzoate: Similar in structure but lacks the chloro group and has a propyl group instead.
Uniqueness
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate is unique due to the presence of both the chloro and propylbenzoyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
57017-10-4 |
|---|---|
Formule moléculaire |
C28H29ClO4 |
Poids moléculaire |
465.0 g/mol |
Nom IUPAC |
(4-pentylphenyl) 2-chloro-4-(4-propylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C28H29ClO4/c1-3-5-6-8-21-11-15-23(16-12-21)32-28(31)25-18-17-24(19-26(25)29)33-27(30)22-13-9-20(7-4-2)10-14-22/h9-19H,3-8H2,1-2H3 |
Clé InChI |
RRRLEFLVIDPJPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
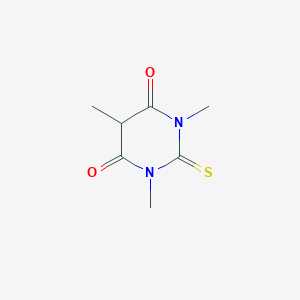
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
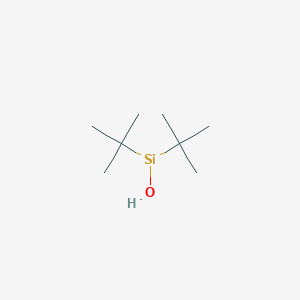
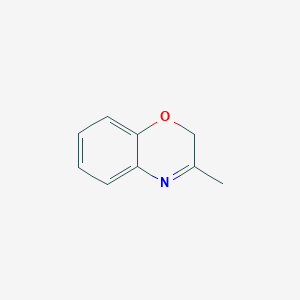
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
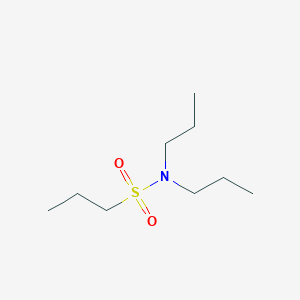
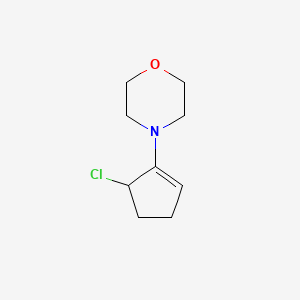
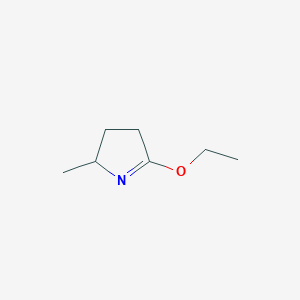
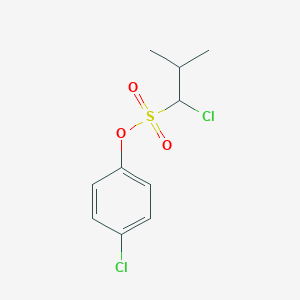
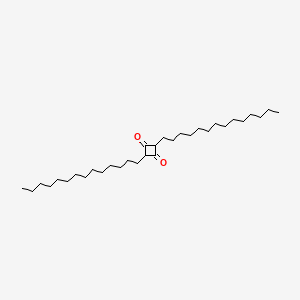
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
